Aziridine, 1-ethenyl-
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Overview
Description
1-vinylaziridine is a vinylaziridine that consists of aziridine having a single vinyl group located at position 1. It is a vinylaziridine and a member of 1-vinylaziridines.
Scientific Research Applications
Asymmetric Catalytic Aziridination
"Aziridine, 1-ethenyl-" is utilized in asymmetric catalytic aziridination reactions. This process involves the reaction of N-dianisylmethylimines with ethyl diazoacetate, using chiral catalysts derived from triphenylborate and ligands like VANOL and VAPOL. These catalysts are effective for asymmetric induction, achieving up to 400 turnovers with high enantiomeric excess (ee) in the aziridine product. This method allows for the production of N-H-aziridines with excellent yields and can be activated with various groups for further transformations (Lu, Zhang, & Wulff, 2007).
Ring-opening Reactions
Aziridines, including "Aziridine, 1-ethenyl-", undergo ring-opening reactions which are a cornerstone of their reactivity. These reactions can be initiated by electrophilic or nucleophilic reagents, leading to various synthetic applications. The ring-opening reactions of aziridines are key to their utility as synthetic intermediates, making them valuable in organic synthesis (Florio & Luisi, 2010).
Immunomodulatory Properties
Certain aziridine compounds have shown immunomodulatory properties. Studies on specific aziridine derivatives demonstrate their potential to stimulate human lymphocyte proliferation and interleukin secretion in vitro. These properties suggest that aziridines could be used to enhance non-specific cell-mediated immune responses (Baba Ahmed et al., 2008).
Catalytic Applications
Aziridines serve as ligands in catalytic processes, such as in palladium-catalyzed asymmetric allylic alkylation. New types of chiral S,N-ligands based on aziridine sulfides have been synthesized, demonstrating excellent yields and stereoselectivity in certain catalytic reactions (Braga et al., 2004).
properties
CAS RN |
5628-99-9 |
---|---|
Product Name |
Aziridine, 1-ethenyl- |
Molecular Formula |
C4H7N |
Molecular Weight |
69.11 g/mol |
IUPAC Name |
1-ethenylaziridine |
InChI |
InChI=1S/C4H7N/c1-2-5-3-4-5/h2H,1,3-4H2 |
InChI Key |
VZNJDNKFUXILTJ-UHFFFAOYSA-N |
SMILES |
C=CN1CC1 |
Canonical SMILES |
C=CN1CC1 |
Other CAS RN |
5628-99-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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